molecular formula C42H54Cl3N13O7 B1384675 diABZI STING agonist-1 trihydrochloride CAS No. 2138299-34-8

diABZI STING agonist-1 trihydrochloride

Cat. No.: B1384675
CAS No.: 2138299-34-8
M. Wt: 959.3 g/mol
InChI Key: CKESNWHACHILIV-BILRHTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

DiABZI STING agonist-1 trihydrochloride functions as an agonist of the STING pathway, which is a critical component of the innate immune system. This compound interacts with the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change that allows it to interact with downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). These interactions result in the phosphorylation and activation of IRF3, which then translocates to the nucleus to induce the expression of interferon-beta and other cytokines .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In human peripheral blood mononuclear cells, this compound induces the secretion of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha . In cancer cells, this compound enhances the cytotoxicity of T cells by increasing antigen presentation and improving the affinity of T cell receptor-engineered T cells for tumor cells . Additionally, this compound has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in primary human bronchial airway epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the STING protein, which triggers a conformational change that activates the STING pathway. Unlike classical cyclic dinucleotide STING agonists, this compound maintains STING in an open conformation, allowing for sustained activation . This activation leads to the recruitment and activation of TBK1, which phosphorylates IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of interferon-beta and other cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the activation of the STING pathway by this compound leads to a sustained production of interferon-beta and other cytokines over several hours . Long-term effects in in vivo studies include decreased tumor volume and increased survival in murine models of colorectal cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 2.5 mg/kg, this compound increases serum levels of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha in wild-type mice . Higher doses have been associated with increased efficacy in reducing tumor volume and improving survival in cancer models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in the STING signaling pathway, which is a key component of the innate immune response. Upon binding to STING, the compound induces the production of cyclic GMP-AMP (cGAMP), which acts as a secondary messenger to activate downstream signaling molecules . This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the STING protein. The compound is water-soluble, which facilitates its distribution in aqueous environments within the body . Upon binding to STING, this compound induces the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it interacts with downstream signaling molecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it interacts with TBK1 and IRF3 to initiate downstream signaling . This localization is crucial for the proper functioning of the STING pathway and the subsequent production of type-I interferons and pro-inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of diABZI STING Agonist-1 involves the creation of a dimeric ligand by linking two amidobenzimidazole molecules. This process enhances the binding affinity to the STING receptor . The compound is typically provided as a lyophilized product and can be dissolved in endotoxin-free water to create a stock solution .

Industrial Production Methods: : Industrial production methods for diABZI STING Agonist-1 are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: : diABZI STING Agonist-1 primarily undergoes activation reactions within biological systems. It activates the STING pathway, leading to the production of type-I interferons and pro-inflammatory cytokines .

Common Reagents and Conditions: : The activation of diABZI STING Agonist-1 typically requires its interaction with the STING receptor in the presence of cellular components. The compound is effective at nanomolar concentrations, indicating its high potency .

Major Products Formed: : The major products formed from the activation of diABZI STING Agonist-1 include interferon-beta, interleukin-6, tumor necrosis factor, and KC/GRO-alpha .

Properties

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESNWHACHILIV-BILRHTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54Cl3N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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